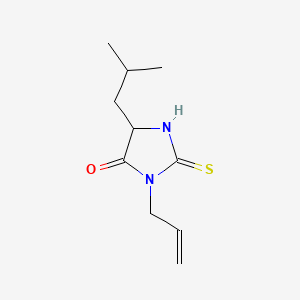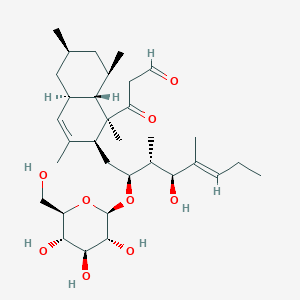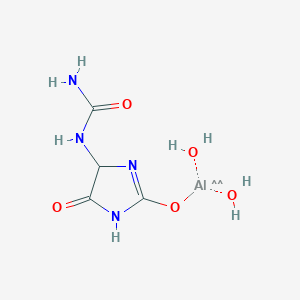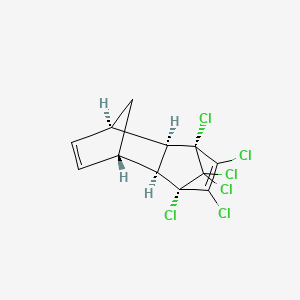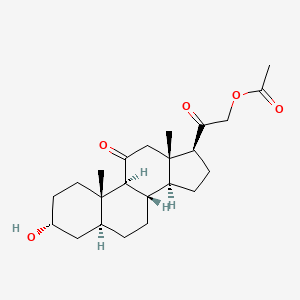
Nicotyrine
Übersicht
Beschreibung
Nicotyrine is a lesser-known and minor tobacco alkaloid . It inhibits the metabolism of nicotine through CYP2A6 enzyme inhibition . It is formed by the gradual oxidation of nicotine in e-liquids and causes delayed nicotine clearance and attenuated withdrawal symptoms . It also has insecticidal properties like nicotine .
Synthesis Analysis
This compound can be produced readily from nicotine by catalytic dehydrogenation . It can also be produced from tobacco biomass by catalytic pyrolysis . There is significant regulatory and economic need to distinguish analytically between tobacco-derived nicotine (TDN) and synthetic nicotine (SyN) in commercial products .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2 . The IUPAC name is 3-(1-methylpyrrol-2-yl)pyridine . The molecular weight is 158.20 g/mol .Chemical Reactions Analysis
This compound is formed by the gradual oxidation of nicotine in e-liquids . Techniques to accomplish this include screening of nicotine samples for impurities such as nicotine degradants and metals, chiral analysis of nicotine and nornicotine, and radiocarbon analysis .Physical And Chemical Properties Analysis
This compound is a member of pyridines . It is a natural product found in Nicotiana tabacum .Wissenschaftliche Forschungsanwendungen
Pharmakologischer Inhibitor
Nicotyrine wirkt als potenter Inhibitor von Cytochrom-P450-Enzymen, insbesondere CYP2A13 und CYP2A6, die am Nikotin-Metabolismus beteiligt sind. Diese Hemmung kann zu einer verzögerten Nikotin-Clearance und abgeschwächten Entzugserscheinungen führen, was Auswirkungen auf Nikotinentwöhnungstherapien haben kann .
Insektizide Eigenschaften
Wie Nikotin, wurde festgestellt, dass this compound insektizide Eigenschaften besitzt. Bestimmte Derivate von this compound wurden speziell synthetisiert, um diese Eigenschaft für die Schädlingsbekämpfung zu nutzen .
Analyse von E-Zigaretten-Aerosolen
Studien haben E-Zigaretten-Aerosole online unter Verwendung eines thermischen Desorption-Aerosol-Gaschromatographen analysiert, um die Bildung von this compound in E-Liquids und seine potenziellen Auswirkungen auf den Nikotin-Metabolismus zu verstehen .
Auswirkungen auf die Serum-Nikotinspiegel
Untersuchungen legen nahe, dass this compound, wenn es zusammen mit Nikotin inhaliert wird, den Nikotin-Metabolismus in den Atemwegen durch CYP2A13 reversibel hemmen kann, was zu messbaren Serum-Nikotinspiegeln bei E-Zigaretten-Nutzern führt .
Alterung von E-Liquids und Bildung von this compound
Ein Alterungsexperiment bestimmte das this compound/Nikotin-Verhältnis (NNR) in E-Liquids und Aerosolen in Abhängigkeit von der Zeit seit der ersten Exposition gegenüber Luft und den Lagerbedingungen, was Einblicke in die Stabilität und chemische Zusammensetzung von E-Liquids im Laufe der Zeit liefert .
Wirkmechanismus
Target of Action
Nicotyrine, a minor tobacco alkaloid, primarily targets the cytochrome P450 enzymes CYP2A6 and CYP2A13 . These enzymes play a significant role in the metabolism of nicotine .
Mode of Action
This compound acts as an inhibitor of its primary targets, CYP2A6 and CYP2A13 . By inhibiting these enzymes, this compound affects the metabolism of nicotine, leading to delayed nicotine clearance and attenuated withdrawal symptoms .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the metabolism of nicotine . This compound inhibits the CYP2A6 and CYP2A13 enzymes, which play a key role in nicotine metabolism . This inhibition results in a decrease in the rate of nicotine metabolism, leading to prolonged nicotine presence in the body .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its role in inhibiting nicotine metabolism . By inhibiting the CYP2A6 and CYP2A13 enzymes, this compound affects the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of nicotine . This results in delayed nicotine clearance and prolonged presence of nicotine in the body .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of nicotine metabolism . This leads to a delay in nicotine clearance and attenuated withdrawal symptoms . On a cellular level, this can result in prolonged exposure to nicotine, potentially affecting various cellular processes and responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet, age, sex, use of certain medications, and smoking itself can influence nicotine metabolism, and by extension, the action of this compound . Furthermore, racial and ethnic differences, likely influenced by both genetic and environmental factors, have been observed in nicotine metabolism .
Zukünftige Richtungen
There is significant regulatory and economic need to distinguish analytically between tobacco-derived nicotine (TDN) and synthetic nicotine (SyN) in commercial products . This regulatory difference provides an economic incentive to use or claim the use of SyN to remain on the market without submitting a Premarket Tobacco Product Application .
Eigenschaften
IUPAC Name |
3-(1-methylpyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOJXFXERAMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075048 | |
| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
487-19-4 | |
| Record name | Nicotyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Nicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





